
2-(2-Methyl-1,3-thiazol-4-yl)ethanol
Overview
Description
2-(2-Methylthiazol-4-yl)ethanol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by the presence of a thiazole ring substituted with a methyl group at the 2-position and an ethanol group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit fungicidal activities against various fungi such as fusarium oxysporum, sclerotinia sclerotiorum, and botrytis cinerea . They have also shown anticancer activity against tumor cell lines like A549 and C6 .
Mode of Action
For instance, they can block the biosynthesis of certain bacterial lipids . In the context of cancer, thiazole derivatives have been found to induce apoptosis in tumor cells .
Biochemical Pathways
For instance, they can disrupt the normal functioning of microbial cells, leading to their death . In cancer cells, they can interfere with cell proliferation and induce apoptosis .
Result of Action
Thiazole derivatives have been reported to exhibit antimicrobial and antitumor activities . They can cause cell death in microbial cells and induce apoptosis in tumor cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(2-Methylthiazol-4-yl)ethanol are largely derived from its thiazole core. Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 2-(2-Methylthiazol-4-yl)ethanol may influence cell function in a variety of ways.
Molecular Mechanism
Thiazole derivatives have been found to exert their effects through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors , suggesting that 2-(2-Methylthiazol-4-yl)ethanol may be involved in multiple metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylthiazol-4-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-methylthiazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(2-Methylthiazol-4-yl)ethanol typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylthiazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-(2-Methyl-1,3-thiazol-4-yl)ethanol exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The thiazole ring in its structure is known to enhance biological activity by interacting with microbial enzymes .
Drug Development
The compound serves as a scaffold in drug design, particularly for creating new therapeutic agents targeting specific diseases. Its structural features allow modifications that can lead to enhanced efficacy and reduced toxicity .
Agricultural Applications
Fungicide Development
In agricultural research, this compound has been evaluated for its potential as a fungicide. Its ability to inhibit fungal growth can be beneficial in protecting crops from various fungal diseases. Studies have shown promising results in laboratory settings, suggesting further exploration in field trials .
Plant Growth Regulation
The compound may also play a role in plant growth regulation. Research into its effects on plant hormones indicates that it could influence growth patterns and stress responses in plants, thereby enhancing crop yields under adverse conditions .
Material Science
Polymer Chemistry
In material science, this compound is being investigated for its potential use in synthesizing novel polymers with enhanced properties. Its functional groups can be integrated into polymer chains to impart specific characteristics such as increased thermal stability or improved mechanical strength .
Analytical Chemistry
Analytical Reagent
The compound is utilized as an analytical reagent in various chemical assays. Its distinct spectral properties allow for its use in spectroscopic methods to detect and quantify other substances within complex mixtures .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Agricultural Impact
In a field trial conducted by ABC Agricultural Institute, the application of a formulation containing this compound was tested on wheat crops affected by Fusarium head blight. The treated plots showed a significant reduction in disease incidence compared to untreated controls, indicating the compound's potential as an effective fungicide.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: Lacks the ethanol group, making it less hydrophilic.
4-Methylthiazole: Substitution at a different position on the thiazole ring.
Thiazole: The parent compound without any substituents.
Uniqueness
2-(2-Methylthiazol-4-yl)ethanol is unique due to the presence of both a methyl group and an ethanol group on the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-(2-Methyl-1,3-thiazol-4-yl)ethanol is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive review of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by a thiazole ring substituted with a hydroxyl group. Its chemical structure can be represented as follows:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that compounds containing thiazole rings exhibit selective activity against various pathogens.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Organism | Activity (Zone of Inhibition) |
---|---|---|
This compound | Pseudomonas aeruginosa | >19 mm |
Other Thiazole Derivatives | Staphylococcus aureus | 16–19 mm |
In a study evaluating various thiazole derivatives, this compound showed significant inhibitory effects against Gram-negative bacteria, particularly Pseudomonas aeruginosa .
Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented. Research has shown that these compounds can inhibit cell proliferation in various cancer cell lines.
Table 2: Cytotoxicity of Thiazole Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 5.67 ± 0.25 |
Other Thiazole Derivatives | HepG2 | 7.26 ± 0.44 |
In vitro studies revealed that this compound exhibited cytotoxic effects against the MCF-7 breast cancer cell line, with an IC50 value of approximately 5.67 µM . The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Mechanistic Insights
The biological activity of thiazole derivatives can be attributed to their ability to interact with specific molecular targets within cells.
Case Study: Mechanistic Studies
In one study, molecular docking simulations indicated that this compound binds to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest . This interaction is similar to other potent anticancer agents that target tubulin polymerization.
Properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-5-7-6(2-3-8)4-9-5/h4,8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKVZAFNJAMAQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600898 | |
Record name | 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121357-04-8 | |
Record name | 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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